
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group, a propoxymethyl group, and a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)iodonium triflate.
Attachment of the Propoxymethyl Group: The propoxymethyl group can be attached through nucleophilic substitution reactions, often using propoxymethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Oxidation and Reduction: The difluoroethyl group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Halogenated Pyrazoles: Resulting from electrophilic halogenation.
Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
科学的研究の応用
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving sulfonamide moieties.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonyl chloride-containing compounds with biological macromolecules.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride largely depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by forming covalent bonds with active site residues through its sulfonyl chloride group.
Receptor Binding: It may also interact with receptors, modulating their activity through non-covalent interactions.
Chemical Reactivity: The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations that can alter biological pathways.
類似化合物との比較
Similar Compounds
- 1-(2,2-difluoroethyl)-5-(propoxymethyl)-1H-pyrazole : Similar structure but lacks the sulfonyl chloride group.
- 2,2-Difluoroethylated Nucleophiles : Compounds with similar difluoroethyl groups but different core structures.
Uniqueness
1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its difluoroethyl, propoxymethyl, and sulfonyl chloride groups. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-14(13-7)5-9(11)12/h4,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMOGEXGPLFEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)
![(E)-5-((1R,3R,6S)-2,3-Dimethyltricyclo[2.2.1.02,6]heptan-3-yl)-2-methylpent-2-enoic acid](/img/structure/B2739146.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2739147.png)
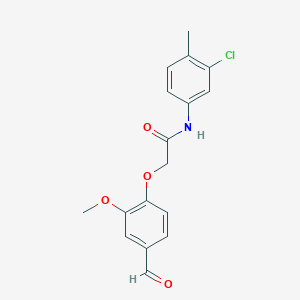
![1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2739149.png)
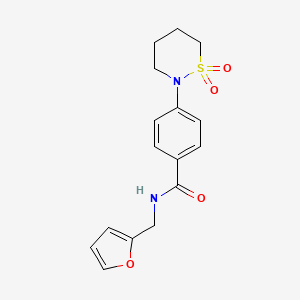
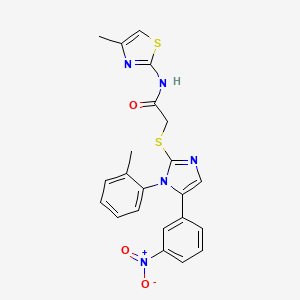
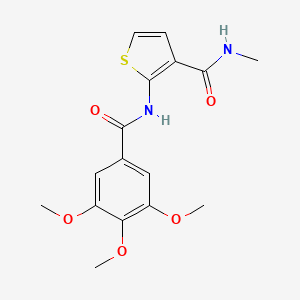
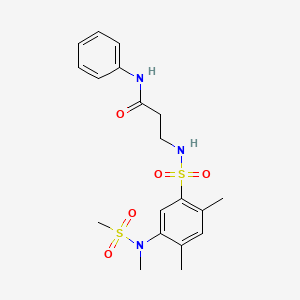

![1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2739160.png)
![1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea](/img/structure/B2739161.png)
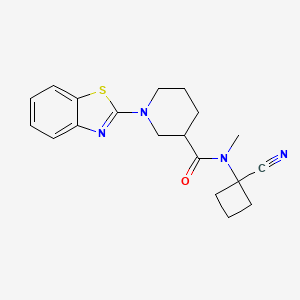
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
